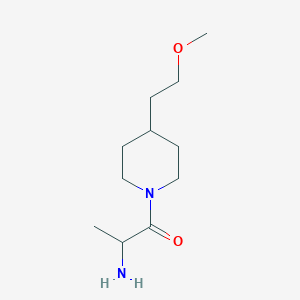
2,2-Bis Nalbuphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Bis Nalbuphine is a dimer of Nalbuphine, a mixed opioid agonist-antagonist. Nalbuphine itself is an analgesic (narcotic) used for pain relief. The compound this compound has a molecular formula of C42H52N2O8 and a molecular weight of 712.88 g/mol .
准备方法
The synthesis of 2,2-Bis Nalbuphine involves the dimerization of Nalbuphine. The specific synthetic routes and reaction conditions are not widely detailed in public literature, but it is known that the compound can be prepared through custom synthesis . Industrial production methods would likely involve the optimization of these synthetic routes to ensure high yield and purity.
化学反应分析
2,2-Bis Nalbuphine, like its monomer Nalbuphine, can undergo various chemical reactions. These include:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
2,2-Bis Nalbuphine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: The compound is studied for its interactions with opioid receptors, providing insights into receptor binding and activity.
Medicine: As a dimer of Nalbuphine, it is investigated for its potential analgesic properties and its effects on pain management.
Industry: It can be used in the development of new pharmaceutical formulations and in quality control processes
作用机制
The mechanism of action of 2,2-Bis Nalbuphine involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at kappa opioid receptors and as an antagonist or partial agonist at mu opioid receptors. This dual action helps in providing pain relief while minimizing the risk of respiratory depression and addiction commonly associated with other opioids .
相似化合物的比较
2,2-Bis Nalbuphine can be compared with other similar compounds such as:
Nalbuphine: The monomer form, which has similar analgesic properties but may differ in potency and duration of action.
Methylnaltrexone: Another opioid antagonist used to treat opioid-induced constipation without affecting analgesia.
Naltrexone: An opioid antagonist used primarily in the management of alcohol and opioid dependence.
The uniqueness of this compound lies in its dimeric structure, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to its monomeric counterparts .
属性
分子式 |
C42H52N2O8 |
|---|---|
分子量 |
712.9 g/mol |
IUPAC 名称 |
(4R,4aS,7S,7aR,12bS)-10-[(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,7,9-trihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |
InChI |
InChI=1S/C42H52N2O8/c45-27-7-9-41(49)29-17-23-15-25(33(47)35-31(23)39(41,37(27)51-35)11-13-43(29)19-21-3-1-4-21)26-16-24-18-30-42(50)10-8-28(46)38-40(42,32(24)36(52-38)34(26)48)12-14-44(30)20-22-5-2-6-22/h15-16,21-22,27-30,37-38,45-50H,1-14,17-20H2/t27-,28-,29+,30+,37-,38-,39-,40-,41+,42+/m0/s1 |
InChI 键 |
DBCWTMIWDSKFLL-LEBWPUBNSA-N |
手性 SMILES |
C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=CC(=C(C(=C46)O5)O)C7=C(C8=C9C(=C7)C[C@@H]1[C@]2([C@]9(CCN1CC1CCC1)[C@@H](O8)[C@H](CC2)O)O)O)O)O |
规范 SMILES |
C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=CC(=C(C(=C46)O5)O)C7=C(C8=C9C(=C7)CC1C2(C9(CCN1CC1CCC1)C(O8)C(CC2)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B15291734.png)
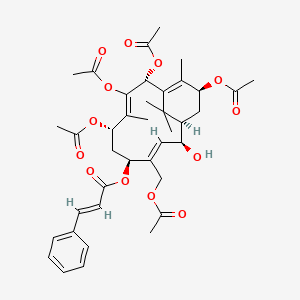

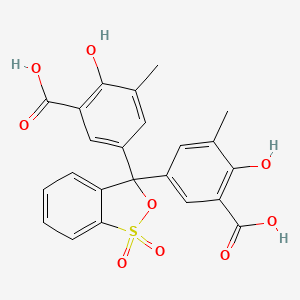
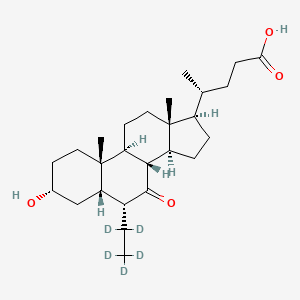
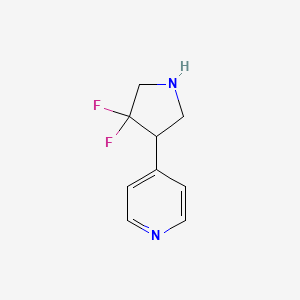
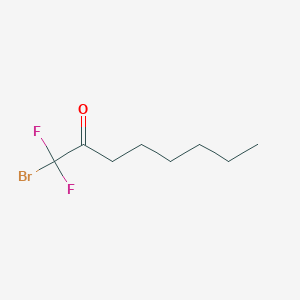
![8-Methoxy-3-[(1E)-3-(2-methoxyphenyl)-3-oxo-1-propen-1-yl]-2(1H)-quinolinone](/img/structure/B15291777.png)
![(S)-tert-Butyl 1-(chloromethyl)-5-((4-methylpiperazine-1-carbonyl)oxy)-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B15291788.png)
![Buspirone Hydrochloride Imp. I (EP); Buspirone Imp. I (EP); 8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione; Buspirone Hydrochloride Impurity I; Buspirone Impurity I; 5-Chloro Buspirone](/img/structure/B15291792.png)
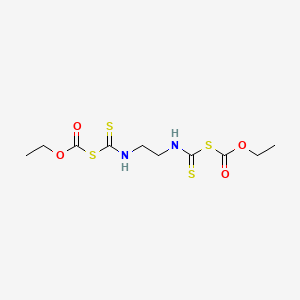

![(2S)-2-[[(1S)-1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B15291830.png)
